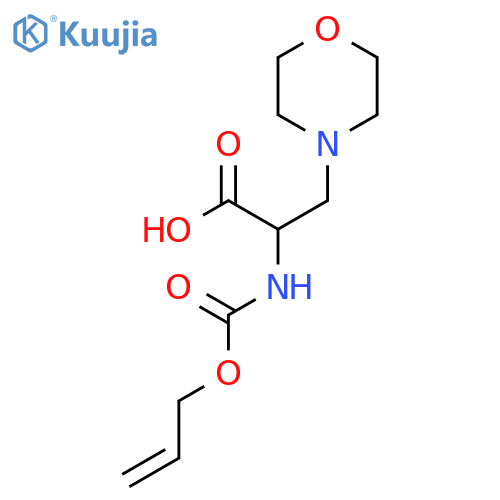

Cas no 2680554-19-0 (3-(morpholin-4-yl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

2680554-19-0 structure

商品名:3-(morpholin-4-yl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid

3-(morpholin-4-yl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2680554-19-0

- EN300-28280431

- 3-(morpholin-4-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid

- 3-(morpholin-4-yl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid

-

- インチ: 1S/C11H18N2O5/c1-2-5-18-11(16)12-9(10(14)15)8-13-3-6-17-7-4-13/h2,9H,1,3-8H2,(H,12,16)(H,14,15)

- InChIKey: AVACGVBNKSWLSH-UHFFFAOYSA-N

- ほほえんだ: O1CCN(CC1)CC(C(=O)O)NC(=O)OCC=C

計算された属性

- せいみつぶんしりょう: 258.12157168g/mol

- どういたいしつりょう: 258.12157168g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 7

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.4

- トポロジー分子極性表面積: 88.1Ų

3-(morpholin-4-yl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28280431-0.05g |

3-(morpholin-4-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

2680554-19-0 | 95.0% | 0.05g |

$959.0 | 2025-03-19 | |

| Enamine | EN300-28280431-1g |

3-(morpholin-4-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

2680554-19-0 | 1g |

$1142.0 | 2023-09-09 | ||

| Enamine | EN300-28280431-10.0g |

3-(morpholin-4-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

2680554-19-0 | 95.0% | 10.0g |

$4914.0 | 2025-03-19 | |

| Enamine | EN300-28280431-2.5g |

3-(morpholin-4-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

2680554-19-0 | 95.0% | 2.5g |

$2240.0 | 2025-03-19 | |

| Enamine | EN300-28280431-5.0g |

3-(morpholin-4-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

2680554-19-0 | 95.0% | 5.0g |

$3313.0 | 2025-03-19 | |

| Enamine | EN300-28280431-0.1g |

3-(morpholin-4-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

2680554-19-0 | 95.0% | 0.1g |

$1005.0 | 2025-03-19 | |

| Enamine | EN300-28280431-0.5g |

3-(morpholin-4-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

2680554-19-0 | 95.0% | 0.5g |

$1097.0 | 2025-03-19 | |

| Enamine | EN300-28280431-10g |

3-(morpholin-4-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

2680554-19-0 | 10g |

$4914.0 | 2023-09-09 | ||

| Enamine | EN300-28280431-0.25g |

3-(morpholin-4-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

2680554-19-0 | 95.0% | 0.25g |

$1051.0 | 2025-03-19 | |

| Enamine | EN300-28280431-1.0g |

3-(morpholin-4-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |

2680554-19-0 | 95.0% | 1.0g |

$1142.0 | 2025-03-19 |

3-(morpholin-4-yl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

2680554-19-0 (3-(morpholin-4-yl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid) 関連製品

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬